Zimeldine

Descripción general

Descripción

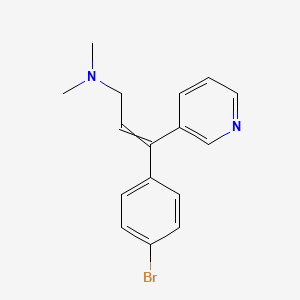

La zimeldina, conocida por su nombre IUPAC (Z)-3-(4-Bromofenil)-N,N-dimetil-3-(piridin-3-il)prop-2-en-1-amina, es un inhibidor selectivo de la recaptación de serotonina (ISRS) que fue uno de los primeros antidepresivos de su tipo en ser comercializado . Desarrollada a finales de la década de 1970 y principios de la de 1980 por Arvid Carlsson en Astra AB, la zimeldina se derivó de la bromfeniramina, un antihistamínico con actividad antidepresiva . Se vendió por primera vez en 1982, pero se retiró del mercado debido a casos raros de síndrome de Guillain-Barré .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la zimeldina implica la reacción de 4-bromobenzaldehído con piridina-3-carboxaldehído en presencia de una base para formar el producto aldólico correspondiente. Este intermedio se somete entonces a una aminación reductora con dimetilamina para producir zimeldina .

Métodos de Producción Industrial: La producción industrial de zimeldina sigue rutas sintéticas similares, pero a mayor escala, asegurando un control estricto sobre las condiciones de reacción para mantener la pureza del producto y el rendimiento. El proceso implica múltiples pasos de purificación, incluyendo la recristalización y la cromatografía, para alcanzar el grado farmacéutico deseado del compuesto .

Tipos de Reacciones:

Oxidación: La zimeldina puede sufrir reacciones de oxidación, particularmente en los átomos de nitrógeno, lo que lleva a la formación de N-óxidos.

Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones suaves para reemplazar el átomo de bromo.

Principales Productos Formados:

Oxidación: N-óxidos de zimeldina.

Reducción: Derivados de amina.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La zimeldina ha sido ampliamente estudiada por sus propiedades antidepresivas. Es un potente e inhibidor selectivo de la recaptación de serotonina en las neuronas centrales, lo que la hace eficaz en el tratamiento de la depresión . Además, se ha informado que la zimeldina es eficaz en el manejo de la cataplejía, una condición que a menudo se controla con antidepresivos tricíclicos . Su mecanismo de acción único también la ha convertido en un tema de interés en la investigación neurofarmacológica .

Mecanismo De Acción

Las acciones antidepresivas de la zimeldina están relacionadas con su inhibición de la captación neuronal del sistema nervioso central de la serotonina. La zimeldina bloquea la recaptación de la serotonina en la bomba de recaptación de serotonina de la membrana neuronal, potenciando las acciones de la serotonina en los autorreceptores 5HT1A . Esta inhibición selectiva de la recaptación de serotonina la diferencia de otros antidepresivos que también pueden afectar la recaptación de noradrenalina y dopamina .

Compuestos Similares:

- Fluvoxamina

- Fluoxetina

- Amitriptilina

- Desipramina

- Maprotilina

- Doxepina

Comparación: La zimeldina es única en su composición estructural como una piridilalilamina, que es diferente de los antidepresivos tricíclicos y tetracíclicos . A diferencia de los antidepresivos tricíclicos, la zimeldina tiene una inhibición relativamente selectiva de la recaptación de serotonina y no afecta significativamente la recaptación de noradrenalina y dopamina . Esta selectividad reduce la probabilidad de efectos secundarios anticolinérgicos y sedación, que son comunes con otros antidepresivos . Su retiro del mercado debido a efectos secundarios raros pero graves como el síndrome de Guillain-Barré limita su uso actual .

Comparación Con Compuestos Similares

- Fluvoxamine

- Fluoxetine

- Amitriptyline

- Desipramine

- Maprotiline

- Doxepin

Comparison: Zimeldine is unique in its structural composition as a pyridylallylamine, which is different from the tricyclic and tetracyclic antidepressants . Unlike tricyclic antidepressants, this compound has a relatively selective inhibition of serotonin uptake and does not significantly affect noradrenaline and dopamine uptake . This selectivity reduces the likelihood of anticholinergic side effects and sedation, which are common with other antidepressants . its withdrawal from the market due to rare but severe side effects like Guillain-Barré syndrome limits its current use .

Propiedades

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPVKRFBIWMSX-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048462 | |

| Record name | Zimeldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. | |

| Record name | Zimelidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56775-88-3 | |

| Record name | Zimelidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56775-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zimeldine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056775883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimelidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zimeldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIMELDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J928617DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIMELDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.